molecular formula C20H26N4O3 B10913670 1-methyl-5-{[1-phenyl-3-(piperidin-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[1-phenyl-3-(piperidin-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B10913670
M. Wt: 370.4 g/mol
InChI Key: VMTNGXQHNCTXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with a pyrazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This reaction yields the pyrazole core, which is then further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the piperidinopropyl group. This structural feature imparts distinct biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-methyl-5-[(1-phenyl-3-piperidin-1-ylpropyl)carbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C20H26N4O3/c1-23-18(16(14-21-23)20(26)27)19(25)22-17(15-8-4-2-5-9-15)10-13-24-11-6-3-7-12-24/h2,4-5,8-9,14,17H,3,6-7,10-13H2,1H3,(H,22,25)(H,26,27)

InChI Key

VMTNGXQHNCTXTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC(CCN2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.